1-benzyl-4-bromo-3,5-bis(3,4-dimethylphenyl)-1H-pyrazole
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Overview
Description
1-benzyl-4-bromo-3,5-bis(3,4-dimethylphenyl)-1H-pyrazole is a synthetic organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions This particular compound is characterized by the presence of a benzyl group, a bromine atom, and two dimethylphenyl groups attached to the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-4-bromo-3,5-bis(3,4-dimethylphenyl)-1H-pyrazole typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of a 1,3-diketone with hydrazine or its derivatives under acidic or basic conditions.
Introduction of the benzyl group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides.
Bromination: The bromine atom can be introduced through electrophilic bromination using bromine or N-bromosuccinimide (NBS).
Attachment of dimethylphenyl groups: The dimethylphenyl groups can be introduced through Friedel-Crafts alkylation reactions using dimethylbenzene derivatives and a suitable catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-benzyl-4-bromo-3,5-bis(3,4-dimethylphenyl)-1H-pyrazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of azide or other substituted derivatives.
Scientific Research Applications
1-benzyl-4-bromo-3,5-bis(3,4-dimethylphenyl)-1H-pyrazole has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Materials Science: Use in the synthesis of novel materials with unique electronic or optical properties.
Biological Studies: Investigation of its biological activity and potential as an antimicrobial or anticancer agent.
Chemical Synthesis: Use as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 1-benzyl-4-bromo-3,5-bis(3,4-dimethylphenyl)-1H-pyrazole depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved would vary based on the biological system being studied. Detailed studies would be required to elucidate the exact mechanism of action.
Comparison with Similar Compounds
Similar Compounds
1-benzyl-3,5-diphenyl-1H-pyrazole: Lacks the bromine atom and dimethyl groups.
4-bromo-3,5-diphenyl-1H-pyrazole: Lacks the benzyl and dimethyl groups.
1-benzyl-4-chloro-3,5-bis(3,4-dimethylphenyl)-1H-pyrazole: Contains a chlorine atom instead of bromine.
Uniqueness
1-benzyl-4-bromo-3,5-bis(3,4-dimethylphenyl)-1H-pyrazole is unique due to the combination of its substituents, which may confer distinct chemical and biological properties. The presence of the bromine atom and dimethylphenyl groups can influence its reactivity, stability, and interaction with biological targets, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C26H25BrN2 |
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Molecular Weight |
445.4 g/mol |
IUPAC Name |
1-benzyl-4-bromo-3,5-bis(3,4-dimethylphenyl)pyrazole |
InChI |
InChI=1S/C26H25BrN2/c1-17-10-12-22(14-19(17)3)25-24(27)26(23-13-11-18(2)20(4)15-23)29(28-25)16-21-8-6-5-7-9-21/h5-15H,16H2,1-4H3 |
InChI Key |
LCGQWTDBBVBYFK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=C(C(=NN2CC3=CC=CC=C3)C4=CC(=C(C=C4)C)C)Br)C |
Origin of Product |
United States |
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